molecular formula C18H19FN4O3 B2984803 N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide CAS No. 1241398-70-8

N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B2984803
CAS No.: 1241398-70-8
M. Wt: 358.373
InChI Key: XMRPDKWRCKJUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic acetamide derivative featuring a cyanocyclopentyl substituent and a 2,5-dioxoimidazolidine core substituted with a 2-fluorophenyl group at position 2. Its structural complexity arises from the combination of electron-withdrawing (cyano, fluorophenyl) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c1-17(12-6-2-3-7-13(12)19)15(25)23(16(26)22-17)10-14(24)21-18(11-20)8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRPDKWRCKJUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-fluorophenyl group in the target compound distinguishes it from analogs with differing aromatic substituents. For example:

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a 3,4-dichlorophenyl group, which increases lipophilicity compared to the fluorophenyl group. The chlorine atoms’ bulkiness may sterically hinder interactions in biological systems compared to fluorine’s smaller van der Waals radius .
  • Compound in : Contains a 4-methoxyphenyl group, introducing an electron-donating methoxy substituent.

Variations in the Acetamide Side Chain

  • Cyanocyclopentyl vs. Thiazolyl (): The target compound’s cyanocyclopentyl group introduces a nitrile functional group, which may enhance electrophilicity and metabolic stability compared to the thiazole ring in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Thiazole-containing analogs are known for metal coordination but may exhibit different solubility profiles .
  • Cyclopentyl(methyl)amino (): The compound in substitutes the cyanocyclopentyl group with a cyclopentyl(methyl)amino moiety, which could improve solubility due to the amine’s basicity but reduce stability under acidic conditions .

Core Modifications: Imidazolidinedione vs. Spiro Systems

  • Compound in : Features a spiroimidazolidinedione fused with an indene ring. In contrast, the target compound’s simpler imidazolidinedione core may offer synthetic accessibility .

Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Compound in
Aromatic Substituent 2-fluorophenyl 3,4-dichlorophenyl 4-methoxyphenyl
Side Chain Cyanocyclopentyl Thiazol-2-yl Cyclopentyl(methyl)amino
Molecular Weight Not reported ~313.17 (C11H8Cl2N2OS) ~386.44 (C19H26N4O4)
Key Functional Groups Nitrile, Fluorine Thiazole, Chlorine Methoxy, Amine
  • Solubility: The methoxy group in ’s compound may enhance aqueous solubility compared to the hydrophobic cyanocyclopentyl group in the target compound .
  • Stability : The nitrile group in the target compound could confer resistance to enzymatic degradation, whereas the thiazole in ’s compound might be prone to oxidation .

Research Findings and Hypotheses

  • Biological Activity : While direct data on the target compound are unavailable, structurally related imidazolidinediones (e.g., ’s spiro derivative) have shown activity as kinase inhibitors. The fluorophenyl group’s electronegativity may enhance binding to polar enzyme pockets .
  • Crystallographic Behavior : highlights that dichlorophenyl-containing analogs form inversion dimers via N–H⋯N hydrogen bonds, suggesting the target compound’s fluorophenyl group might similarly influence crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.